2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid
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Overview
Description
2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid is a complex organic compound that features a thiazole ring, a phenoxyacetic acid moiety, and several functional groups including chloro, oxo, and trifluoromethyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the phenoxyacetic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key steps would include the synthesis of intermediates, purification, and final product isolation.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.
Scientific Research Applications
2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and phenoxyacetic acid derivatives, such as:
- 2-[4-Chloro-2-({4-oxo-2-thioxo-3-phenyl-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid
- 2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-methylphenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid
Uniqueness
The uniqueness of 2-[4-Chloro-2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolan-5-yliden}methyl)phenoxy]acetic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H11ClF3NO4S2 |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
2-[4-chloro-2-[(Z)-[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H11ClF3NO4S2/c20-12-4-5-14(28-9-16(25)26)10(6-12)7-15-17(27)24(18(29)30-15)13-3-1-2-11(8-13)19(21,22)23/h1-8H,9H2,(H,25,26)/b15-7- |
InChI Key |
CFMDIDGEPDMCRQ-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Cl)OCC(=O)O)/SC2=S)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)OCC(=O)O)SC2=S)C(F)(F)F |
Origin of Product |
United States |
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